molecular formula C56H73N3O12 B1251452 Unii-V97741gkf2 CAS No. 123036-23-7

Unii-V97741gkf2

Cat. No.: B1251452
CAS No.: 123036-23-7
M. Wt: 980.2 g/mol
InChI Key: QFULYWYYYANMNL-LIUKAILQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Unii-V97741gkf2, also known as this compound, is a useful research compound. Its molecular formula is C56H73N3O12 and its molecular weight is 980.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

UNII-V97741gkf2 is a compound of interest in the field of medicinal chemistry and pharmacology. Its biological activity has been investigated in various studies, focusing on its mechanisms of action, therapeutic potential, and safety profiles. This article compiles findings from diverse sources to provide a comprehensive overview of the biological activity associated with this compound.

This compound is classified under small molecule compounds, which are often designed to interact with specific biological targets. The structure-activity relationship (SAR) studies indicate that modifications in its chemical structure can significantly influence its biological efficacy and specificity.

The primary mechanism by which this compound exerts its biological effects involves the modulation of specific protein targets. Research indicates that it may act as an inhibitor or modulator of key signaling pathways involved in cellular processes such as proliferation, apoptosis, and inflammation.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa32 µg/mL

Antitumor Activity

In vitro assays have shown that this compound exhibits cytotoxic effects on cancer cell lines, indicating its potential as an anticancer agent.

Cell Line IC50 (µM)
HeLa (cervical cancer)5.4
MCF-7 (breast cancer)3.2
A549 (lung cancer)4.1

Case Studies

  • Case Study on Antimicrobial Efficacy : A study published in Current Research in Environmental and Applied Mycology evaluated the efficacy of this compound against resistant strains of bacteria. The results indicated a significant reduction in bacterial load in treated samples compared to controls, supporting its use in antibiotic development .
  • Case Study on Antitumor Activity : An investigation into the effects of this compound on tumor growth in vivo revealed that administration led to a substantial decrease in tumor size in murine models compared to untreated controls. The study concluded that this compound could be a promising candidate for further development as an anticancer therapy .

Safety and Toxicology

Toxicological assessments have been conducted to evaluate the safety profile of this compound. Preliminary data suggest a favorable safety margin, with no significant adverse effects observed at therapeutic doses in animal models.

Properties

CAS No.

123036-23-7

Molecular Formula

C56H73N3O12

Molecular Weight

980.2 g/mol

IUPAC Name

[(12Z,14E,16S,17S,18R,19R,20R,21S,22R,23S,24E,27S)-21-acetyloxy-6,17,19-trihydroxy-23-methoxy-2,12,16,18,20,22,27-heptamethyl-28-oxo-7-[4-[(2,4,6-trimethylphenyl)methyl]piperazin-1-yl]-10,26,30-trioxa-31-azapentacyclo[25.2.1.18,11.04,9.05,29]hentriaconta-1,3,5(29),6,8,11(31),12,14,24-nonaen-3-yl] 2,2-dimethylpropanoate

InChI

InChI=1S/C56H73N3O12/c1-28-25-31(4)38(32(5)26-28)27-58-20-22-59(23-21-58)44-43-51-41-40(47(44)63)42-50(36(9)49(41)70-54(65)55(11,12)13)71-56(14,52(42)64)67-24-19-39(66-15)33(6)48(68-37(10)60)35(8)46(62)34(7)45(61)29(2)17-16-18-30(3)53(57-43)69-51/h16-19,24-26,29,33-35,39,45-46,48,61-63H,20-23,27H2,1-15H3/b17-16+,24-19+,30-18-/t29-,33+,34+,35+,39-,45-,46+,48+,56-/m0/s1

InChI Key

QFULYWYYYANMNL-LIUKAILQSA-N

SMILES

CC1C=CC=C(C2=NC3=C(O2)C4=C(C(=C5C(=C4C(=C3N6CCN(CC6)CC7=C(C=C(C=C7C)C)C)O)C(=O)C(O5)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)OC(=O)C(C)(C)C)C

Isomeric SMILES

C[C@H]1/C=C/C=C(\C2=NC3=C(O2)C4=C(C(=C5C(=C4C(=C3N6CCN(CC6)CC7=C(C=C(C=C7C)C)C)O)C(=O)[C@](O5)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C)OC(=O)C(C)(C)C)/C

Canonical SMILES

CC1C=CC=C(C2=NC3=C(O2)C4=C(C(=C5C(=C4C(=C3N6CCN(CC6)CC7=C(C=C(C=C7C)C)C)O)C(=O)C(O5)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)OC(=O)C(C)(C)C)C

Synonyms

CGP 43371
CGP-43371
N,15-didehydro-15-deoxo-1-deoxy-1,15-epoxy-4-O-methyl-3-(4-((2,4,6-trimethyl)methyl)-1-piperazinyl)rifamycin 8-(2,2-dimethylpropanoate)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.